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molecular formula C15H19FO2 B8647168 3-(1-(4-Fluorophenyl)cyclohexyl)propanoic acid

3-(1-(4-Fluorophenyl)cyclohexyl)propanoic acid

Cat. No. B8647168
M. Wt: 250.31 g/mol
InChI Key: DMNZHJDFIMXSOE-UHFFFAOYSA-N
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Patent
US09216972B2

Procedure details

To a solution of ethyl 3-(1-(4-fluorophenyl)cyclohexyl)propanoate (Intermediate 7, 1.347 g, 4.84 mmol) in methanol (20 mL) was added 1N sodium hydroxide (9.68 mL, 9.68 mmol), and the mixture was stirred at 60° C. for 7 hrs. After cooling, methanol was evaporated off and the residue was acidified with 12 mL of 1N HCl. The product was extracted with ethyl acetate (2×) and the combined extracts were washed with brine, dried over sodium sulfate and evaporated to give the desired 3-(1-(4-fluorophenyl)cyclohexyl)propanoic acid (1.183 g, 4.73 mmol, 98% yield) as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 7.26 (2H, dd, J=8.80, 5.28 Hz), 7.01 (2H, t, J=8.69 Hz), 2.01-2.10 (2H, m), 1.95-2.01 (2H, m), 1.82-1.88 (2H, m), 1.31-1.62 (8H, m).
Name
ethyl 3-(1-(4-fluorophenyl)cyclohexyl)propanoate
Quantity
1.347 g
Type
reactant
Reaction Step One
Name
Intermediate 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.68 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([CH2:14][CH2:15][C:16]([O:18]CC)=[O:17])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[OH-].[Na+]>CO>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([CH2:14][CH2:15][C:16]([OH:18])=[O:17])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
ethyl 3-(1-(4-fluorophenyl)cyclohexyl)propanoate
Quantity
1.347 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1(CCCCC1)CCC(=O)OCC
Name
Intermediate 7
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C1(CCCCC1)CCC(=O)OCC
Name
Quantity
9.68 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 7 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
methanol was evaporated off
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate (2×)
WASH
Type
WASH
Details
the combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1(CCCCC1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.73 mmol
AMOUNT: MASS 1.183 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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